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molecular formula C7H15NO B010631 1-Pyrrolidinepropanol CAS No. 19748-66-4

1-Pyrrolidinepropanol

Cat. No. B010631
M. Wt: 129.2 g/mol
InChI Key: ZMJQROKRSPSLFH-UHFFFAOYSA-N
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Patent
US07557121B2

Procedure details

3-Bromopropan-1-ol (27.3 mL, 302 mmol) was added to a solution of pyrrolidine (47.2 g, 655 mmol) in toluene (1000 mL) and the mixture was stirred at room temperature for 48 hours. The reaction mixture was then filtered and the filtrate was evaporated under reduced pressure. The residue was distilled and the title product was obtained as a colourless liquid at 100° C./7 mmHg, (23.1 g, 59%).
Quantity
27.3 mL
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][OH:5].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C=CC=CC=1>[N:6]1([CH2:2][CH2:3][CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
27.3 mL
Type
reactant
Smiles
BrCCCO
Name
Quantity
47.2 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1(CCCC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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